
Z-Devd-amc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Devd-amc: is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the process of apoptosis (programmed cell death).
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Z-Devd-amc typically involves the synthesis of the peptide sequence Asp-Glu-Val-Asp (DEVD) followed by the conjugation of this peptide to the fluorophore 7-amido-4-methylcoumarin (AMC). The synthesis process includes:
Peptide Synthesis: The DEVD peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using appropriate coupling reagents and conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反応の分析
Types of Reactions: Z-Devd-amc primarily undergoes hydrolysis reactions catalyzed by caspase-3. The hydrolysis of the amide bond between the DEVD peptide and AMC results in the release of the fluorescent AMC molecule .
Common Reagents and Conditions:
Reagents: Caspase-3 enzyme, dimethyl sulfoxide (DMSO), dithiothreitol (DTT), ethylenediaminetetraacetic acid (EDTA), and Tris buffer.
Conditions: The reaction is typically carried out at room temperature with a pH of 7.4.
Major Products: The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
科学的研究の応用
Z-Devd-amc is widely used in scientific research due to its ability to detect and measure caspase-3 activity. Some of its key applications include:
作用機序
The mechanism of action of Z-Devd-amc involves its hydrolysis by caspase-3. Caspase-3 recognizes and cleaves the DEVD peptide sequence, releasing the fluorescent AMC molecule. This reaction is highly specific to caspase-3, making this compound an ideal substrate for detecting caspase-3 activity .
類似化合物との比較
Z-Devd-r110: Another fluorogenic substrate for caspase-3, which releases rhodamine 110 upon hydrolysis.
Ac-Devd-cho: A reversible aldehyde-based inhibitor of caspase-3.
Uniqueness: Z-Devd-amc is unique due to its high specificity for caspase-3 and the strong fluorescence of its hydrolysis product, AMC. This makes it a valuable tool for sensitive and accurate detection of caspase-3 activity in various research applications .
特性
分子式 |
C36H41N5O14 |
|---|---|
分子量 |
767.7 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O14/c1-18(2)31(35(52)39-24(15-28(44)45)33(50)37-21-9-10-22-19(3)13-30(48)55-26(22)14-21)41-32(49)23(11-12-27(42)43)38-34(51)25(16-29(46)47)40-36(53)54-17-20-7-5-4-6-8-20/h4-10,13-14,18,23-25,31H,11-12,15-17H2,1-3H3,(H,37,50)(H,38,51)(H,39,52)(H,40,53)(H,41,49)(H,42,43)(H,44,45)(H,46,47)/t23-,24-,25-,31-/m0/s1 |
InChIキー |
GXEICLBVCXNIIZ-OSYMNAPVSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



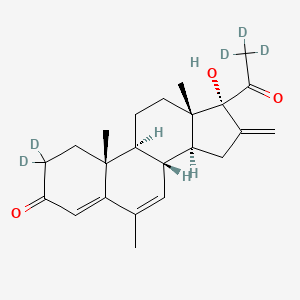
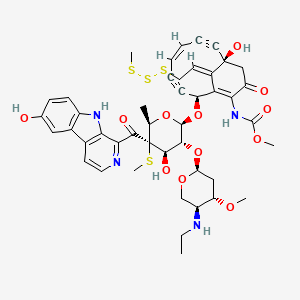


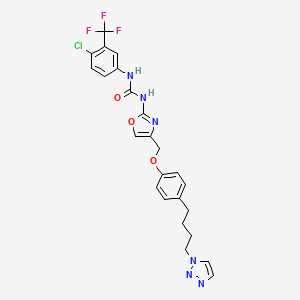


![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
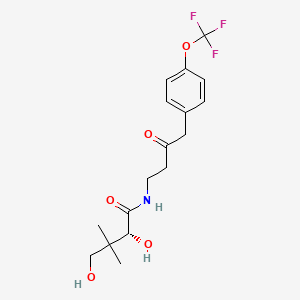
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
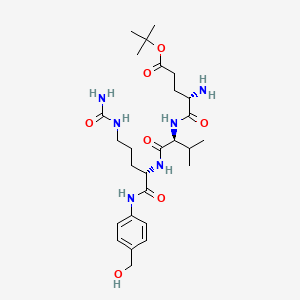
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
